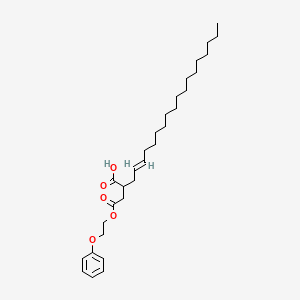
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H48O5 and a molecular weight of 488.69912 g/mol . It is known for its unique structure, which includes a phenoxyethyl group and an octadecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of 2-octadecenylsuccinic anhydride with 2-phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the octadecenyl chain to a single bond, resulting in a saturated compound.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Various substituted phenoxyethyl derivatives
Applications De Recherche Scientifique
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The octadecenylsuccinate moiety can modulate enzyme activity and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Phenoxyethyl) hydrogen succinate
- 4-(2-Phenoxyethyl) hydrogen 2-octadecylsuccinate
- 4-(2-Phenoxyethyl) hydrogen 2-decenylsuccinate
Uniqueness
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of a phenoxyethyl group and an octadecenylsuccinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
93904-77-9 |
|---|---|
Formule moléculaire |
C30H48O5 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(E)-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C30H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-27(30(32)33)26-29(31)35-25-24-34-28-22-19-17-20-23-28/h16-20,22-23,27H,2-15,21,24-26H2,1H3,(H,32,33)/b18-16+ |
Clé InChI |
ZGESUOVNOUSXPE-FBMGVBCBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















